molecular formula C7H13Cl2N3 B1488449 (5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride CAS No. 1803604-87-6

(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride

Cat. No.: B1488449
CAS No.: 1803604-87-6
M. Wt: 210.1 g/mol
InChI Key: BYSDRKJTZADEBX-UHFFFAOYSA-N
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Description

(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and is commonly used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 5,6-dimethylpyridazin-4-ylmethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction typically involves heating the starting material in the presence of hydrochloric acid under controlled conditions to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyridazine ring, often involving nucleophilic substitution with suitable reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound

  • Reduction: Reduced forms of the compound

  • Substitution: Substituted derivatives of the pyridazine ring

Scientific Research Applications

(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride: can be compared with other similar compounds, such as pyridazine derivatives and methanamine derivatives . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of This compound

Comparison with Similar Compounds

  • Pyridazine derivatives

  • Methanamine derivatives

  • Other substituted pyridazines

Properties

IUPAC Name

(5,6-dimethylpyridazin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-5-6(2)10-9-4-7(5)3-8;;/h4H,3,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSDRKJTZADEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1CN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride
Reactant of Route 2
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride
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(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride
Reactant of Route 4
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride
Reactant of Route 5
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
(5,6-Dimethylpyridazin-4-yl)methanamine dihydrochloride

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